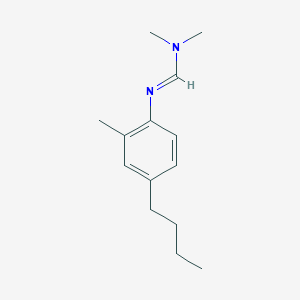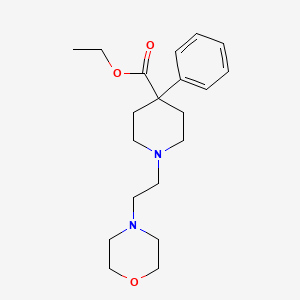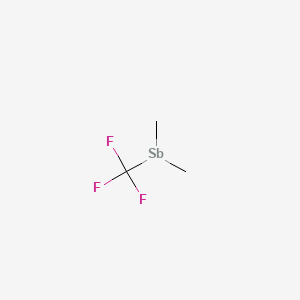
alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazole ring, a trifluoromethyl group, and an acetic acid moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid typically involves multiple steps, including cyclization, acylation, and oxidation reactions. The starting materials often include substituted benzoxazoles and trifluoromethylated aromatic compounds. The reaction conditions may vary, but common reagents include acyl chlorides, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or urea peroxide.
Reduction: Reduction reactions may involve the use of palladium catalysts or other reducing agents.
Substitution: Substitution reactions can occur at various positions on the benzoxazole ring or the aromatic ring, using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, urea peroxide.
Reducing Agents: Palladium catalysts, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.
科学的研究の応用
Chemistry: In chemistry, alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the benzoxazole ring may facilitate interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- alpha-Methyl-3-(trifluoromethyl)benzyl alcohol
- alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
- alpha-Cyclopropyl-4-fluoro-alpha-methyl-benzyl alcohol
Comparison: Compared to these similar compounds, alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid stands out due to its benzoxazole ring, which imparts unique chemical properties and potential biological activities. The presence of the trifluoromethyl group further enhances its reactivity and binding affinity, making it a valuable compound for various scientific applications.
特性
CAS番号 |
51234-70-9 |
|---|---|
分子式 |
C17H12F3NO3 |
分子量 |
335.28 g/mol |
IUPAC名 |
2-[2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C17H12F3NO3/c1-9(16(22)23)10-5-6-14-13(8-10)21-15(24-14)11-3-2-4-12(7-11)17(18,19)20/h2-9H,1H3,(H,22,23) |
InChIキー |
IWQDAJHWXYWODB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)

![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)








![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
